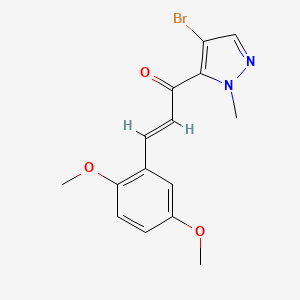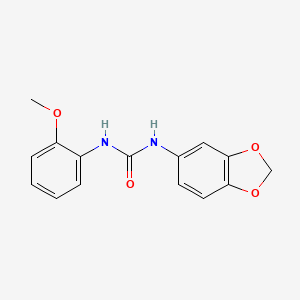![molecular formula C15H21NO3 B5264908 2-(2-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5264908.png)
2-(2-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is a chemical compound with a molecular formula C16H23NO3. It is commonly known as MTEA and is a member of the acetamide family. MTEA has been studied extensively due to its potential applications in scientific research. In
Mechanism of Action
The exact mechanism of action of MTEA is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. MTEA has also been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MTEA has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. MTEA has also been shown to increase the levels of certain neurotransmitters such as GABA and serotonin. Additionally, MTEA has been shown to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
MTEA has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. MTEA has also been shown to be effective at low concentrations, making it a cost-effective option for research. However, MTEA has some limitations as well. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, MTEA has not been extensively studied in vivo, so its potential effects on living organisms are not fully understood.
Future Directions
There are several potential future directions for research on MTEA. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of MTEA for this application. Additionally, MTEA could be studied for its potential as an anti-cancer agent. Finally, research could be conducted to better understand the mechanism of action of MTEA and to identify potential targets for therapeutic intervention.
Conclusion:
In conclusion, MTEA is a chemical compound with potential applications in scientific research. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. MTEA has also been studied for its potential as a treatment for neurodegenerative diseases. While MTEA has several advantages for use in lab experiments, it also has some limitations. Future research should focus on determining the efficacy and safety of MTEA for various applications and on identifying potential targets for therapeutic intervention.
Synthesis Methods
MTEA can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2-methylphenol with chloroacetyl chloride to produce 2-(2-methylphenoxy)acetamide. This intermediate product is then reacted with tetrahydrofuran and sodium hydride to produce 2-(2-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide (MTEA).
Scientific Research Applications
MTEA has been studied for its potential applications in scientific research. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. MTEA has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-6-3-4-7-13(11)19-10-15(17)16-12(2)14-8-5-9-18-14/h3-4,6-7,12,14H,5,8-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETHRADAXNUHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC(C)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}indoline-2-carboxamide](/img/structure/B5264825.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-2-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5264831.png)

![3-(benzylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5264837.png)


![3-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methylphenol](/img/structure/B5264863.png)
![1-[1-({6-[4-(hydroxymethyl)phenyl]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5264871.png)

![3-{2-[(cyclopropylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5264890.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5264894.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5264895.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B5264900.png)
![2-{3-oxo-3-[3-(1-pyrrolidinyl)-1-piperidinyl]propyl}-1,3-benzothiazole](/img/structure/B5264913.png)
